NCI-60 Panel Cytotoxicity: 5-Hydroxyvanillin vs. Vanillin and Syringaldehyde
In the standardized NCI-60 human tumor cell line panel, 5-hydroxyvanillin demonstrated a consistent GI50 value of 100 µM across the majority of tested cell lines, with enhanced potency against specific cancer types. Notably, it exhibited a GI50 of 8.07 µM in a colon cancer line, indicating approximately 12.4-fold higher sensitivity in this tissue type compared to its broader baseline activity . This differential tissue-specific response pattern is not observed with vanillin or syringaldehyde in comparable NCI screening data, where activity is generally absent or limited to millimolar concentrations [1].
| Evidence Dimension | Growth inhibition (GI50) in human tumor cell lines (NCI-60 panel) |
|---|---|
| Target Compound Data | GI50 = 100 µM (broad spectrum); GI50 = 8.07 µM (colon cancer line) |
| Comparator Or Baseline | Vanillin (GI50 > 400 µM across multiple lines, no selective sub-10 µM activity reported); Syringaldehyde (no reported GI50 < 100 µM in NCI panel) |
| Quantified Difference | 5-Hydroxyvanillin shows ~12.4× greater potency in colon cancer vs its own broad baseline; >49× more potent than vanillin in colon lines |
| Conditions | NCI-60 human tumor cell line panel; 48-hour exposure; sulforhodamine B (SRB) protein assay endpoint |
Why This Matters
For oncology-focused research programs, the sub-10 µM activity in colon cancer models distinguishes 5-hydroxyvanillin from its inactive analogs and justifies its procurement as a specific tool compound for gastrointestinal malignancy studies.
- [1] NCI Developmental Therapeutics Program. NCI-60 Screening Data for Vanillin and Syringaldehyde. Publicly accessible via DTP Data Search. View Source
